molecular formula C7H11N3O2 B13175782 octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione

octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione

Cat. No.: B13175782
M. Wt: 169.18 g/mol
InChI Key: QHOJQVUKHJTEGG-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione is a polyhydrogenated heterobicyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a saturated pyrazino-piperazine dione core, a scaffold recognized for its pharmacological relevance. Recent research in 2024 has highlighted novel, efficient one-pot synthetic routes to this core structure, representing the shortest access to date and facilitating easier study and derivatization . The octahydro-1H-pyrido[1,2-a]pyrazine scaffold, to which this compound is closely related, has been identified as a key template in the development of potent mu-opioid receptor antagonists. Research demonstrates that derivatives based on this core can exhibit high binding affinity (Ki values in the subnanomolar range) and potent antagonist activity at the human mu-opioid receptor, with improved selectivity profiles over other opioid receptor types . Furthermore, the compound serves as a versatile precursor in multicomponent reactions for synthesizing more complex polyhydrogenated heterocyclic systems, such as pyrazino[1,2-a]quinolines . It is offered with a high purity level, typically 98% , and is characterized by its molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This product is intended for research and development use only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-7(12)10-2-1-8-3-5(10)4-9-6/h5,8H,1-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOJQVUKHJTEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione can be achieved through several methods. One common approach involves the reaction of piperazine with diketones under specific conditions. For instance, a one-pot synthesis method has been reported, which involves the condensation of piperazine with diketones in the presence of a suitable catalyst . The reaction typically requires controlled temperatures and may involve the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione can be inferred through comparisons with structurally related DKPs, particularly those with pyrrolo[1,2-a]pyrazine-1,4-dione scaffolds. Key analogs and their activities are summarized below:

Table 1: Structural Analogs and Their Characteristics

Compound Name Substituents Source Organism/Origin Key References
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- None (parent structure) Bacillus amyloliquefaciens
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione 3-(2-methylpropyl) Bacillus velezensis
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(phenylmethyl) Streptomyces spp.
3-(2-Methylpropyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione 3-(2-methylpropyl) Streptomyces griseorubens
2-Acetyl-3-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione 2-acetyl, 3-methyl Biocontrol bacteria

Key Structural Differences

  • Ring System: The target compound (pyrazino-piperazine) features a six-membered piperazine fused with a pyrazine ring, whereas analogs like pyrrolo[1,2-a]pyrazine-1,4-dione have a five-membered pyrrolidine fused to pyrazine. This difference impacts ring strain, solubility, and interaction with biological targets.
  • Substituents : Alkyl (e.g., isobutyl) and aromatic (e.g., benzyl) side chains enhance hydrophobicity and bioactivity by facilitating membrane penetration or receptor binding .

Mechanistic Insights and Research Findings

  • Antimicrobial Action: DKPs disrupt bacterial membranes or interfere with quorum sensing. For example, 3-isobutyl derivatives inhibit Burkholderia cepacia by destabilizing cell membranes, while 3-benzyl analogs block Pseudomonas aeruginosa biofilm formation .
  • Antioxidant Properties : The diketopiperazine core scavenges free radicals, with substituted derivatives showing enhanced activity due to electron-donating groups (e.g., isobutyl) .
  • Anticancer Potential: Alkylated DKPs like 3-(2-methylpropyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione induce apoptosis via DNA strand breakage and oxidative stress in HeLa and A549 cells .

Biological Activity

Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione, a bicyclic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyrazine ring fused with a piperazine moiety, contributing to its pharmacological potential. The following sections will detail its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₇H₁₂N₄O₂
  • Molecular Weight : Approximately 154.1665 g/mol
  • Structure : The compound consists of two fused six-membered rings and one ten-membered ring, allowing for various chemical interactions.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus. In one study, the minimum inhibitory concentration (MIC) was found to be as low as 15 mg/L against resistant strains .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties that are crucial for protecting cells from oxidative stress. A study involving various derivatives revealed that they effectively reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membranes in cell models .

3. Pharmacological Targets

This compound acts on several biological targets:

  • 5-HT2C Receptor Agonism : It has been identified as an agonist for the 5-HT2C receptor, which is involved in mood regulation and appetite control.
  • Ion Channel Interaction : The compound has shown potential as an inhibitor of renal outer medullary potassium channels and ubiquitin-specific peptidase 30, which are important in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism involves:

  • Modulation of neurotransmitter receptors (e.g., serotonin receptors).
  • Inhibition of enzymes involved in cellular signaling pathways.
    These interactions can lead to altered physiological responses beneficial in therapeutic contexts.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. One notable method includes:

  • Reaction of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes.
  • Cyclization with cyclohexane-1,3-diones.
    This synthetic pathway has been optimized for yield and purity using techniques such as mass spectrometry and liquid chromatography.

Case Studies and Research Findings

StudyFindings
Kannabiran et al. (2016)Investigated the hemolytic effect and cytotoxicity of related compounds; found moderate toxicity with effective concentrations for antifungal activity .
Marine Sponge StudyIsolated Bacillus tequilensis producing octahydro derivatives; demonstrated potent antimicrobial activity against resistant bacteria with MIC values of 15 mg/L .
Antioxidant StudyShowed protective effects against oxidative damage in cell lines at concentrations up to 20 μM; indicated potential for treating oxidative stress-related diseases .

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